An In-depth Technical Guide to Oxyoctaline Formate: Synthesis, and Olfactory Mechanism
An In-depth Technical Guide to Oxyoctaline Formate: Synthesis, and Olfactory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyoctaline Formate is a synthetic fragrance ingredient developed by Givaudan, valued in the perfumery industry for its distinctive woody and ambery character. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on established organic chemistry principles for related structures, and a detailed exploration of its mechanism of action within the context of olfaction. Quantitative data are presented in tabular format for clarity, and key conceptual frameworks are visualized using diagrams. While primarily utilized in fragrance formulations, the study of molecules like Oxyoctaline Formate offers insights into structure-activity relationships that are broadly applicable in the fields of chemistry and sensory science.
Physicochemical Properties
Oxyoctaline Formate, with the CAS number 65405-72-3, is chemically identified as (2,4a,5,8a-Tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl) formate. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₂₄O₂ |
| Molecular Weight | 236.35 g/mol |
| Appearance | Colorless liquid |
| Odor Profile | Woody, Ambery, Dry, Powdery |
| CAS Number | 65405-72-3 |
| EINECS Number | 265-742-1 |
Plausible Synthesis Pathway
While the specific, proprietary industrial synthesis process for Oxyoctaline Formate is not publicly disclosed by Givaudan, a chemically sound and efficient pathway can be postulated based on common methods for the synthesis of tetralin-based woody odorants. A likely approach involves a Diels-Alder reaction to construct the core bicyclic structure, followed by functional group manipulations.
A plausible multi-step synthesis could begin with the Diels-Alder reaction between a suitable substituted diene and a dienophile to form the tetralin skeleton. This is a powerful and widely used method for the construction of six-membered rings. Subsequent steps would likely involve reduction and functionalization to introduce the hydroxyl group, followed by esterification with formic acid or a derivative to yield the final formate ester.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps outlined in the plausible synthesis pathway. These are based on general procedures for similar transformations.
Step 1: Diels-Alder Cycloaddition
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To a solution of the substituted diene in a suitable solvent (e.g., toluene), add the dienophile.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the tetralin intermediate.
Step 4: Esterification
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Dissolve the tetralin alcohol intermediate in a suitable solvent (e.g., dichloromethane).
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Add an excess of formic acid and a catalytic amount of a strong acid (e.g., sulfuric acid).
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Stir the reaction mixture at room temperature for several hours, monitoring by TLC or GC.
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Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude Oxyoctaline Formate.
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Purify the product by vacuum distillation or column chromatography.
Mechanism of Action: Olfactory Perception
As Oxyoctaline Formate is a fragrance molecule, its "mechanism of action" is not pharmacological in the traditional sense but rather relates to its interaction with the olfactory system to produce the sensation of its characteristic scent. This process is governed by the principles of molecular recognition at olfactory receptors.
The perception of a woody and ambery scent is a complex process that begins with the binding of the odorant molecule to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain. The brain then integrates signals from multiple olfactory receptors to create the final perception of the scent.
The specific woody and ambery notes of Oxyoctaline Formate are determined by its molecular shape, size, and the spatial arrangement of its functional groups, which dictate its binding affinity and selectivity for a particular subset of olfactory receptors. Structure-activity relationship studies on woody and ambery odorants have identified key molecular features that are often associated with these scents, such as a compact, rigid carbon skeleton and the presence of oxygen-containing functional groups. The tetralin core of Oxyoctaline Formate provides this rigid scaffold, while the formate group contributes to the overall polarity and hydrogen bonding potential of the molecule, influencing its interaction with the receptor binding pocket.
Safety and Toxicology
Safety data for Oxyoctaline Formate indicates that it is considered to have low acute toxicity. However, as with many fragrance ingredients, it may cause skin and eye irritation in sensitive individuals. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
| Toxicological Endpoint | Data |
| Acute Oral Toxicity | Expected to be a low ingestion hazard. |
| Skin Irritation | May cause mild skin irritation. |
| Eye Irritation | May cause mild eye irritation. |
Conclusion
Oxyoctaline Formate is a well-established synthetic fragrance ingredient with a desirable woody and ambery scent profile. While its proprietary synthesis is not public, a plausible pathway via Diels-Alder reaction and subsequent functionalization can be proposed. Its mechanism of action is rooted in the principles of molecular recognition by olfactory receptors, where its specific molecular architecture leads to the perception of its characteristic aroma. A thorough understanding of its physicochemical properties and safety profile is essential for its appropriate use in research and product development.
